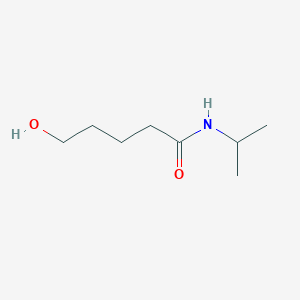
(3E)-3-(2-oxohexylidene)-2-phenylisoindol-1-one
Descripción general
Descripción
(3E)-3-(2-oxohexylidene)-2-phenylisoindol-1-one, commonly referred to as PHII, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHII is a member of the isoindolinone family of compounds and has a unique chemical structure that makes it a versatile compound for research purposes. In
Aplicaciones Científicas De Investigación
PHII has shown potential applications in various scientific fields, including medicinal chemistry, material sciences, and organic synthesis. In medicinal chemistry, PHII has been studied for its anticancer properties. Studies have shown that PHII can induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. PHII has also been studied for its potential use as an anti-inflammatory agent. In material sciences, PHII has been studied for its optical properties, making it a promising candidate for the development of optoelectronic devices. In organic synthesis, PHII has been used as a building block for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of PHII is not fully understood. However, studies have shown that PHII can inhibit the PI3K/Akt/mTOR pathway, which plays a critical role in cell survival and proliferation. By inhibiting this pathway, PHII can induce apoptosis in cancer cells. PHII has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
PHII has been shown to have various biochemical and physiological effects. In vitro studies have shown that PHII can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. In vivo studies have shown that PHII can inhibit tumor growth in mice. However, more research is needed to understand the full extent of PHII's biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PHII is its relatively simple synthesis method and cost-effectiveness. PHII is also a versatile compound that can be used in various scientific fields. However, one limitation of PHII is its limited solubility in water, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for research on PHII. One area of research is the development of PHII derivatives with improved solubility and potency. Another area of research is the study of PHII's potential use as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, more research is needed to understand the full extent of PHII's biochemical and physiological effects. Overall, PHII has shown great potential for scientific research, and further studies are needed to fully understand its properties and applications.
Propiedades
IUPAC Name |
(3E)-3-(2-oxohexylidene)-2-phenylisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-2-3-11-16(22)14-19-17-12-7-8-13-18(17)20(23)21(19)15-9-5-4-6-10-15/h4-10,12-14H,2-3,11H2,1H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRNREDFUULSFD-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C=C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)/C=C/1\C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-(2-oxohexylidene)-2-phenylisoindol-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



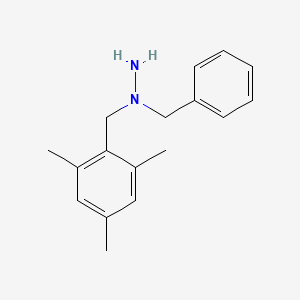
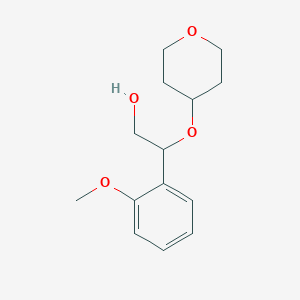

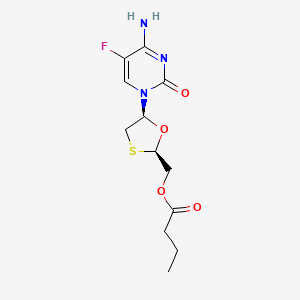



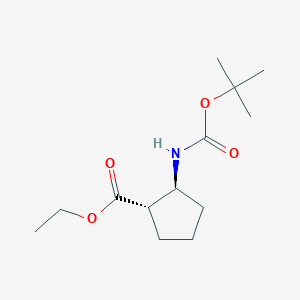



![6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3103326.png)
